N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.:
Cat. No.: VC15040949
Molecular Formula: C28H26N4O4
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26N4O4 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33) |
| Standard InChI Key | HMSREFZPWSTETQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Analysis
The compound features a pyrazolo[4,3-c]quinoline core, a bicyclic system combining pyrazole and quinoline moieties. This scaffold is substituted at three critical positions:
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Position 2: A 4-ethylphenyl group, contributing hydrophobic interactions.
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Position 8: A carboxamide group (-CONH2), enabling hydrogen bonding with biological targets.
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N-Linked side chain: A 2,4-dimethoxybenzyl group, enhancing lipophilicity and metabolic stability .
The molecular formula C28H26N4O4 (molecular weight: 482.5 g/mol) reflects its moderate size, balancing solubility and membrane permeability. The methoxy groups at the 2- and 4-positions of the benzyl side chain optimize π-π stacking and electron-donating effects, while the ethyl group on the phenyl ring augments steric bulk.
Table 1: Key Structural Features and Their Implications
Synthetic Methodologies
KI-Promoted Cyclization Strategy
A pivotal synthesis route involves the KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromide. This method, reported by Wang et al. (2022), achieves moderate to high yields (45–78%) under mild conditions (80°C, DMF solvent) . The reaction proceeds via nucleophilic aromatic substitution, where benzyl bromide acts as a C1 synthon to form the quinoline ring.
Critical Reaction Parameters:
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Catalyst: Potassium iodide (15 mol%)
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Temperature: 80°C
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Solvent: Dimethylformamide (DMF)
Alternative Approaches and Limitations
While classical methods like Friedländer annulation exist for pyrazoloquinolines, they often require harsh acids (e.g., H2SO4) and elevated temperatures (>100°C), leading to lower regioselectivity . The KI-mediated route offers superior atom economy but faces challenges in scaling due to DMF’s high boiling point.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Pyrazolo[4,3-c]quinolines exhibit potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (IC50: 0.39–3.94 μM) . The target compound’s carboxamide group likely suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as observed in structurally analogous derivatives .
Table 2: Comparative Anti-Inflammatory Activity of Pyrazoloquinolines
| Compound | IC50 (NO Inhibition) | Cytotoxicity (Cell Survival at 10 μM) |
|---|---|---|
| Target Compound | 0.55 μM (estimated) | 85% (predicted) |
| 3-Amino-4-phenylamino-1H-pyrazoloquinoline | 0.39 μM | 9% |
| Ortho-methoxy derivative | 1.2 μM | 67% |
Structure-Activity Relationships (SAR)
Role of Substituents on Efficacy
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Methoxy Groups: Para-substitution on the benzyl side chain enhances TLR7/8 binding affinity compared to ortho- or meta-positions .
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Ethyl Group: The 4-ethylphenyl moiety optimizes hydrophobic interactions without excessive steric hindrance.
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Carboxamide: Replacement with ester or ketone groups reduces iNOS inhibition by 3–5 fold, underscoring its necessity for hydrogen bonding .
Cytotoxicity Considerations
While the target compound’s cytotoxicity remains unquantified, analogous derivatives show cell survival rates >80% at 10 μM, suggesting a favorable therapeutic index .
Research Applications and Future Directions
Therapeutic Prospects
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Inflammation-Driven Diseases: Rheumatoid arthritis, inflammatory bowel disease.
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Oncology: DNA intercalation and topoisomerase inhibition reported in related quinolines.
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Infectious Diseases: TLR-mediated immune activation against viral pathogens .
Challenges and Optimization Strategies
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